molecular formula C25H28N2O6 B4296865 5-BENZYL-3-(2-HYDROXY-4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

5-BENZYL-3-(2-HYDROXY-4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

Cat. No.: B4296865
M. Wt: 452.5 g/mol
InChI Key: DSXDMYNUDKFAFR-UHFFFAOYSA-N
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Description

5-BENZYL-3-(2-HYDROXY-4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, benzyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-3-(2-HYDROXY-4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of glycine-derived enamino amides . The reaction conditions often involve the use of ethanol as a solvent and magnetic stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-3-(2-HYDROXY-4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a catalyst, reducing metals in acid.

    Substitution: Electrophilic reagents like nitrating agents or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 5-BENZYL-3-(2-HYDROXY-4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or interacting with cellular receptors, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BENZYL-3-(2-HYDROXY-4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific studies.

Properties

IUPAC Name

5-benzyl-1-(2-hydroxy-4-methoxyphenyl)-3-(2-methylpropyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-14(2)12-25(24(31)32)20-19(21(26-25)17-10-9-16(33-3)11-18(17)28)22(29)27(23(20)30)13-15-7-5-4-6-8-15/h4-11,14,19-21,26,28H,12-13H2,1-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXDMYNUDKFAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(C2C(C(N1)C3=C(C=C(C=C3)OC)O)C(=O)N(C2=O)CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-BENZYL-3-(2-HYDROXY-4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 2
5-BENZYL-3-(2-HYDROXY-4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
5-BENZYL-3-(2-HYDROXY-4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 4
5-BENZYL-3-(2-HYDROXY-4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 5
5-BENZYL-3-(2-HYDROXY-4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 6
5-BENZYL-3-(2-HYDROXY-4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

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